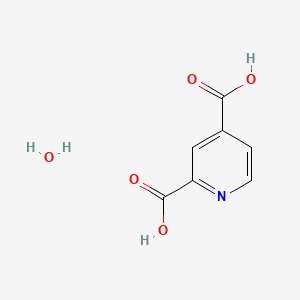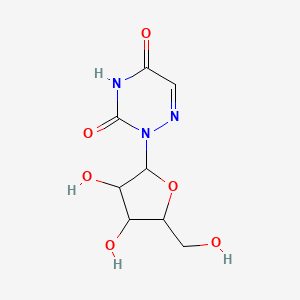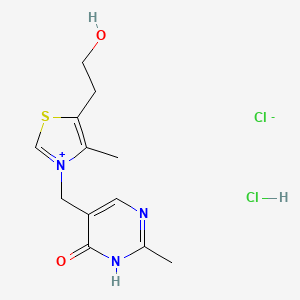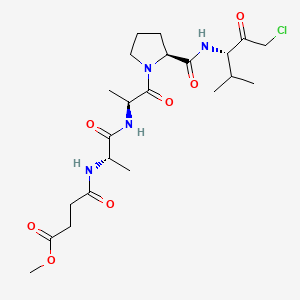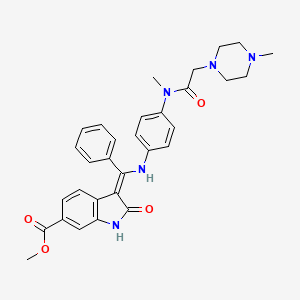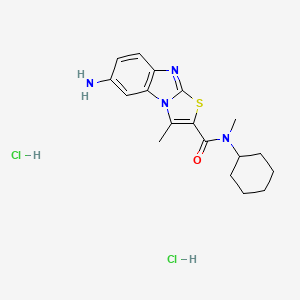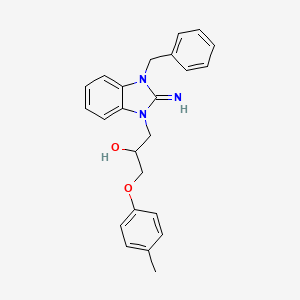![molecular formula C12H11N5O B1663161 4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine CAS No. 954143-48-7](/img/structure/B1663161.png)
4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine
Übersicht
Beschreibung
The compound “4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine” belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine . It is a small molecule with the chemical formula C12H11N5O .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, related compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring (a 5-membered ring consisting of four carbon atoms and one nitrogen atom) fused to a pyridine (a 6-membered ring consisting of five carbon atoms and one nitrogen center) .Physical And Chemical Properties Analysis
The compound has an average weight of 241.2486 and a monoisotopic weight of 241.096359999 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Antifungal Properties
A study by Jafar et al. (2017) demonstrated the antifungal effect of pyrimidine derivatives, including compounds similar to 4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine, against fungi like Aspergillus terreus and Aspergillus niger. This research highlights the potential use of these compounds as antifungal agents.
Chemical Characterization and Synthesis
Chemical characterization and synthesis studies have been conducted on related compounds. For example, a 2010 study by Sørum et al. focused on the NMR data of N‐substituted pyrimidin-4-amines, contributing to a deeper understanding of their chemical properties. Similarly, Khashi et al. (2015) described the synthesis of pyrrolopyrimidines, showcasing the methods for creating these complex molecules.
Development of Novel Compounds
Researchers have been actively involved in developing novel compounds based on pyrimidine structures. For instance, Zanatta et al. (2005) worked on the design and synthesis of trichloromethylated pyrimidin-2-ones, which could serve as precursors or analogs to 4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine.
Antimicrobial Activity
A study by Mohamed et al. (2009) highlighted the synthesis of pyrrole and pyrrolopyrimidine derivatives with potent antimicrobial activity. This indicates the potential of pyrimidine derivatives in developing new antimicrobial agents.
Receptor Antagonists
Research by Hess et al. (2000) on pyrrolopyrimidine-4-amines revealed their high affinity and selectivity for A(1) adenosine receptors, suggesting their use in receptor-targeted therapies.
Structural and Theoretical Studies
Theoretical and structural studies, like the one conductedby Zhang et al. (2018), on compounds like 4-chloro-6-methoxypyrimidine-2-amine, provide insights into the molecular interactions and properties of pyrimidine derivatives. These studies are crucial for understanding the chemical and physical behaviors of these compounds in various applications.
Synthesis and Biological Evaluation
Research on the synthesis and biological evaluation of pyrimidine derivatives, as seen in the work of Mallikarjunaswamy et al. (2013), explores their potential use in medical and biological fields, particularly their antibacterial and antifungal properties.
Antibacterial Agents
The study by Abdel-Mohsen and Geies (2009) on the synthesis of pyrrolopyridines and pyridopyrimidines highlighted their potential as antibacterial agents. This aligns with the ongoing research interest in developing new antibacterial compounds.
Docking Studies
The docking studies conducted by Bommeraa et al. (2019) on pyrrolopyrimidine derivatives demonstrate the importance of computational methods in understanding the interaction of these compounds with biological targets.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-18-9-3-5-14-11-10(9)7(6-16-11)8-2-4-15-12(13)17-8/h2-6H,1H3,(H,14,16)(H2,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEWEQJWGGJUHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine | |
CAS RN |
954143-48-7 | |
| Record name | Meriolin 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954143487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MERIOLIN 3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP2RY8OR8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B1663079.png)
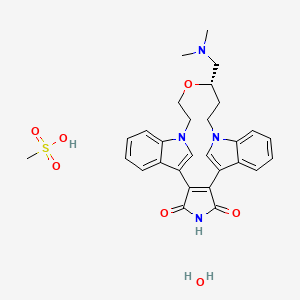
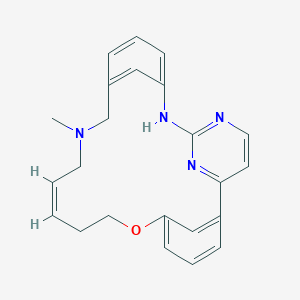
![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B1663085.png)
